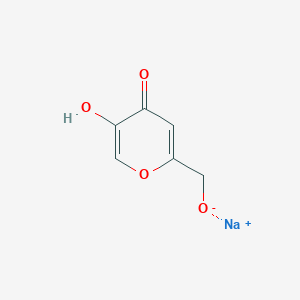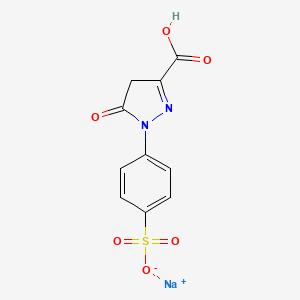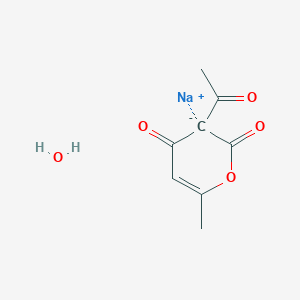
2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol
Vue d'ensemble
Description
Typically, this would include the compound’s systematic name, any common names, its molecular formula, and its structure.
Synthesis Analysis
This would involve a detailed description of the methods used to synthesize the compound, including the starting materials, the reaction conditions, and the yield.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its stereochemistry if applicable.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the conditions under which these reactions occur and the products that are formed.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Applications De Recherche Scientifique
Chemosensors for Transition Metal Ions
Research by Gosavi-Mirkute et al. (2017) indicates that compounds similar to 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, specifically 2-((thiophen-2-yl)methylamino)naphthalene-1,4-dione, have been synthesized and characterized for their molecular recognition abilities toward transition metal ions. This study highlights the potential use of such compounds in detecting and quantifying metal ions, particularly copper ions, in various solvents.
Synthesis of Derivatives for Potential Applications
Yang Jing's 2010 study discusses the design and synthesis of N-methyl-2-(4-acylpiperazin-1-yl)-N-[3-(naphthalene-1-yloxy)-3-(thiophen-2-yl)propyl] acetamide derivatives from a base compound similar to the one (Yang Jing, 2010). This research contributes to the understanding of the chemical properties and potential applications of such derivatives in various fields, including medicinal chemistry.
Schiff Base Ligand for Metal Complexes
Kundu et al. (2016) explored the use of a related compound, 1-(2-(thiophen-2-yl)ethylimino)methyl)naphthalene-2-ol, as a Schiff base ligand for creating nickel(II) and palladium(II) complexes (Kundu et al., 2016). This suggests potential applications in the development of new materials and catalysts in chemical processes.
Fluorescent Chemosensors and Logic Gates
Azadbakht and Keypour (2012) synthesized a compound featuring two naphthalene units, which exhibits high selectivity and sensitivity in detecting Zn2+ ions. This compound also demonstrated an AND logic gate behavior at the molecular level with Zn2+ and triethylamine as inputs (Azadbakht & Keypour, 2012). This research highlights the potential of such compounds in developing new molecular sensors and devices.
Photovoltaic and Electrochemical Applications
Mahadik et al. (2020) investigated thionaphthoquinone dyes, similar in structure to 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, for their use in dye-sensitized solar cells (DSSCs). They found these dyes to be effective in improving the photovoltaic performance and charge transport in DSSCs (Mahadik et al., 2020). This opens possibilities for their use in renewable energy technologies.
Anticancer Drug DevelopmentNishizaki et al. (2014) synthesized a naftopidil analogue, structurally similar to 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol, which exhibited promising results as a new anticancer drug. This compound induced cell death in various human cancer cell lines and suppressed tumor growth in mice, suggesting potential applications in cancer therapy (Nishizaki et al., 2014).
Fluorescent Cell Imaging
Karak et al. (2013) synthesized a naphthalene-thiophene hybrid molecule with fluorescence properties, using it as a molecular AND type binary logic gate. This molecule demonstrated potential for detecting intracellular Zn2+ under a fluorescence microscope, indicating its application in biological and medical imaging (Karak et al., 2013).
Gene Sensing Applications
Sato et al. (2001) investigated naphthalene diimide derivatives for their potential in electrochemical gene sensing. They found these compounds to exhibit a preference for double-stranded DNA, indicating their application in gene detection technologies (Sato et al., 2001).
Anticancer Evaluation
Salahuddin et al. (2014) conducted a study on compounds including 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole, which revealed significant activity against breast cancer cell lines. This suggests the potential use of related compounds in developing new anticancer drugs (Salahuddin et al., 2014).
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.
Orientations Futures
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, or areas for further study.
I hope this general approach is helpful, and I encourage you to consult a chemistry textbook or a reliable online resource for more detailed information. If you have any other questions, feel free to ask!
Propriétés
IUPAC Name |
2-[3-(methylamino)-1-thiophen-2-ylpropyl]naphthalen-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NOS/c1-19-11-10-15(17-7-4-12-21-17)16-9-8-13-5-2-3-6-14(13)18(16)20/h2-9,12,15,19-20H,10-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVFQQDSHNMUCLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC(C1=C(C2=CC=CC=C2C=C1)O)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | |
CAS RN |
1033803-59-6 | |
| Record name | 2-(3-(Methylamino)-1-(thiophen-2-yl)propyl)naphthalen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1033803596 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(3-(METHYLAMINO)-1-(THIOPHEN-2-YL)PROPYL)NAPHTHALEN-1-OL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K359ZTO22L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1H-Imidazo[4,5-b]pyridin-7-yl)methanol](/img/structure/B1592667.png)
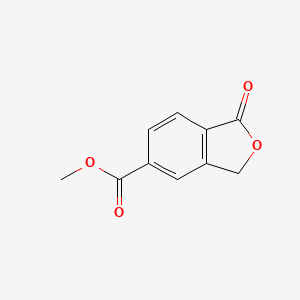

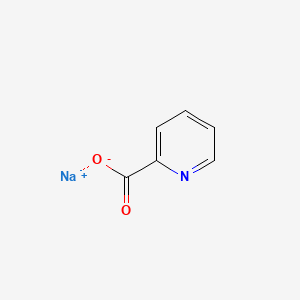


![O-Allyl-N-[(9-anthracenyl)methyl]cinchonidium bromide](/img/structure/B1592677.png)

![2-{Methyl[3-(trimethoxysilyl)propyl]amino}ethan-1-ol](/img/structure/B1592681.png)
![2'-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1592683.png)

